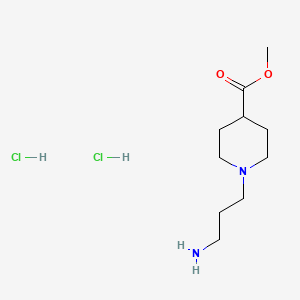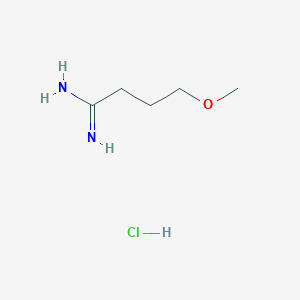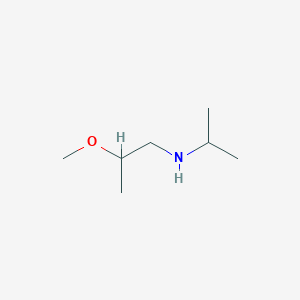
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the reaction of ethyl aminocrotonates with derivatives of malonic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation . The crystal packing was stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. In one study, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate include a melting point of 117 - 119 degrees Celsius . The compound is solid in its physical form .
Wissenschaftliche Forschungsanwendungen
Synthesis of Lucanthone Analogs
This compound serves as a precursor in the synthesis of analogs of Lucanthone . Lucanthone is known for its antitumor and bactericidal properties, making it a valuable target for cancer therapy and antibiotic development.
Antitumor Activity
Due to its role in the synthesis of Lucanthone analogs, this compound indirectly contributes to antitumor research. These analogs can be tested against various cancer cell lines to evaluate their efficacy and potential as chemotherapeutic agents .
Bactericidal Properties
The bactericidal properties of Lucanthone analogs, derived from this compound, make it significant for the development of new antibiotics. It can be particularly useful in the fight against antibiotic-resistant bacterial strains .
Chemical Building Block
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a versatile building block used for constructing various chemical compounds. Its reactivity allows for the creation of diverse molecular structures, which can be applied in material science and medicinal chemistry .
Study of Tautomerism
The compound’s structure allows for the study of tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms. Understanding tautomerism is crucial for drug design, as it affects the compound’s stability and reactivity .
Organic Synthesis Research
Researchers utilize this compound in organic synthesis to explore new reactions and pathways. Its unique structure can lead to the discovery of novel synthetic routes, which are beneficial for producing complex molecules more efficiently .
Material Science Applications
In material science, this compound can be used to synthesize new polymers or small molecules that have potential applications in electronics, coatings, and other advanced materials .
Educational Tool
Lastly, this compound can serve as an educational tool in academic research and teaching. It provides a practical example of various chemical concepts, such as esterification, hydroxylation, and carbonyl chemistry, which are fundamental to organic chemistry curricula .
Wirkmechanismus
Target of Action
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a CAS number of 3950-10-5
Mode of Action
It is known that the compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Result of Action
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-5-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-10-8(12)5(2)7(6)11/h4H,3H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYQZBFWQOFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






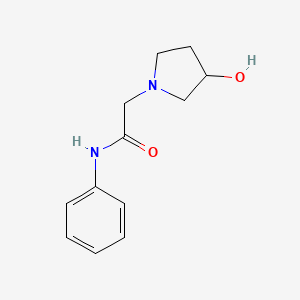



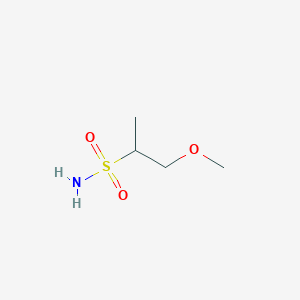

![1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol](/img/structure/B1464024.png)
